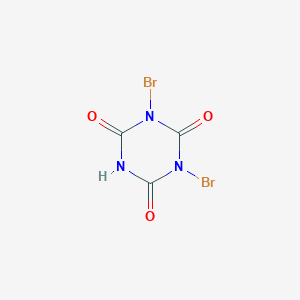

Dibromoisocyanuric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBr2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBCEKAWSILOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)N(C(=O)N1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBr2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164717 | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15114-43-9 | |

| Record name | Dibromoisocyanuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015114439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromoisocyanuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dibromo-1,3,5-triazinane-2,4,6-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Dibromoisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), also known as 1,3-dibromo-1,3,5-triazine-2,4,6-trione, is a versatile and powerful N-bromo compound. It serves as a potent brominating agent, particularly for aromatic systems that are deactivated towards electrophilic substitution. This guide provides a comprehensive overview of the physical and chemical properties of DBI, detailed experimental protocols, and a visual representation of its application in a key chemical transformation.

Physical Properties

This compound is a white to light yellow or light orange crystalline powder.[1] It is sensitive to air, heat, light, and moisture, necessitating storage under inert gas in refrigerated conditions (0-10°C).[1]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound. It is important to note that while the molecular weight and melting point are experimentally determined, the density and pKa values are predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBr₂N₃O₃ | [2][3][4] |

| Molecular Weight | 286.87 g/mol | [3][4][5] |

| Appearance | White to light yellow to light orange powder/crystal | [1][2] |

| Melting Point | 305-310 °C | [4][6] |

| 309 °C | [1][2] | |

| Density (Predicted) | 2.789 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 3.23 ± 0.20 | [1][2] |

| Solubility | Soluble in DMSO, Methanol, dichloromethane, and concentrated sulfuric acid. Poorly soluble in common organic solvents.[1][2] |

Chemical Properties

This compound is a powerful oxidizing agent and may intensify fire.[1] It is recognized as a superior brominating agent compared to N-bromosuccinimide (NBS), capable of efficiently introducing a bromo group into aromatic rings that are inert to electrophilic substitution reactions, such as nitrobenzene.[4] Contact with acids liberates toxic gas, and it is known to cause severe skin burns and eye damage.[1]

Reactivity and Applications

The primary application of DBI in organic synthesis is as an electrophilic brominating agent. The bromine atoms in DBI are positively polarized, making them highly reactive towards electron-rich substrates.[7] This reactivity is particularly useful for the bromination of deactivated aromatic compounds, a reaction that is often challenging with other brominating agents.[4]

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from isocyanuric acid.

Materials:

-

Isocyanuric acid (0.1 mol)

-

Lithium hydroxide (LiOH) (0.2 mol)

-

Bromine (Br₂) (0.4 mol)

-

Water (1 L)

-

Potassium hydroxide (KOH)

-

Phosphorus pentoxide (P₂O₅)

-

Refrigerator

-

Filtration apparatus

-

Vacuum drying apparatus

Procedure:

-

In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.

-

To this solution, add Br₂ (0.4 mol) and stir vigorously until the bromine is fully dissolved.

-

Cool the reaction mixture slowly in a refrigerator for 24 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the collected product with ice-cold bromine water.

-

Dry the product in vacuo, first over KOH and then over P₂O₅.

-

This procedure typically yields this compound in approximately 88% yield.[2]

Determination of Melting Point

Objective: To determine the melting point range of a solid organic compound like this compound.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound

-

Heating medium (oil bath or metal block)

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into the sealed end of a capillary tube to a height of 1-2 mm by tapping the tube gently.

-

Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer immersed in a Thiele tube.

-

Heat the apparatus rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, heat the apparatus again, but more slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[8]

Bromination of 2,6-Dinitrotoluene using this compound

Objective: To perform the electrophilic bromination of a deactivated aromatic ring using DBI.

Materials:

-

2,6-Dinitrotoluene (500 mg, 2.75 mmol)

-

This compound (433 mg, 1.51 mmol)

-

Concentrated sulfuric acid (3 mL)

-

Iced water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Reaction vessel with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Dichloromethane and hexane (for chromatography)

Procedure:

-

In a reaction vessel, dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL).

-

To this solution, add this compound (433 mg, 1.51 mmol) and stir the mixture at room temperature for 1.5 hours.

-

Monitor the reaction progress using a suitable technique like UPLC.

-

After the reaction is complete, pour the reaction mixture into iced water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the residue by silica gel column chromatography using a dichloromethane:hexane gradient (0:100 to 20:80) to obtain 5-bromo-2-methyl-1,3-dinitrobenzene.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the bromination of 2,6-dinitrotoluene using this compound.

Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.

References

- 1. 15114-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 15114-43-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 96 15114-43-9 [sigmaaldrich.com]

- 5. This compound | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. US3147254A - Halogenated cyanuric acids and their salts - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Laboratory Synthesis of Dibromoisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of Dibromoisocyanuric acid (DBI), a powerful and versatile brominating agent for laboratory use. This document outlines detailed experimental protocols, comparative data for different synthetic routes, and the underlying chemical principles of its formation.

Introduction

This compound (1,3-dibromo-1,3,5-triazine-2,4,6-trione), commonly abbreviated as DBI, is a white to slightly yellow crystalline solid.[1] It is recognized for its potent electrophilic brominating capabilities, often surpassing other common N-bromo reagents like N-bromosuccinimide (NBS) in reactivity.[1] DBI is particularly effective for the bromination of deactivated aromatic rings under mild conditions.[1] Its utility extends to various organic transformations, making it a valuable reagent in medicinal chemistry and drug development. This guide details its preparation to ensure high purity and yield for research applications.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of this compound is presented below. Sourcing high-purity commercial grades or synthesizing with high fidelity is crucial for reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₃HBr₂N₃O₃ | [2][3][4] |

| Molecular Weight | 286.87 g/mol | [2][3][4][5] |

| Appearance | White to light yellow to light orange powder/crystal | [1][6] |

| Melting Point | 305-310 °C | |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane, and concentrated Sulfuric Acid.[1][2] Poorly soluble in common organic solvents.[1] | |

| Purity (Commercial) | >96% | [3][4] |

Synthesis of this compound

Two primary methods for the laboratory synthesis of this compound are presented below. The first method is a well-established procedure using elemental bromine. The second method offers an alternative route utilizing in-situ generated hypobromite, which may be preferable in certain laboratory settings to avoid handling pure bromine.

Method 1: Direct Bromination of Cyanuric Acid with Elemental Bromine

This method involves the direct bromination of cyanuric acid in an aqueous alkaline solution.[1][2]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 0.1 mol of isocyanuric acid and 0.2 mol of lithium hydroxide (LiOH) in 1 L of water at 20 °C.[2]

-

Addition of Bromine: To the stirred solution, slowly add 0.4 mol of elemental bromine (Br₂). Continue vigorous stirring to ensure the complete dissolution of the bromine.[2]

-

Crystallization: Once the bromine has dissolved, cool the mixture slowly in a refrigerator for 24 hours to facilitate the crystallization of the product.[2]

-

Isolation and Purification: Collect the crystalline product by filtration. Wash the collected solid with ice-cold bromine water.[2]

-

Drying: Dry the product in vacuo, initially over potassium hydroxide (KOH) pellets, followed by drying over phosphorus pentoxide (P₂O₅) to a constant weight.[2]

Expected Yield: 88%[2]

Method 2: Bromination of Cyanuric Acid with Sodium Hypobromite

This alternative method avoids the direct use of elemental bromine by utilizing sodium hypobromite, which can be prepared in situ or used as a pre-prepared solution. This protocol is adapted from the synthesis of related halogenated isocyanurates.[1][7]

Experimental Protocol:

-

Preparation of Cyanuric Acid Suspension: Suspend 0.1 mol of cyanuric acid in 500-600 mL of water. The addition of a surfactant may aid in dispersion.[1]

-

Reaction Conditions: Cool the suspension to a temperature between -10 °C and 15 °C. Adjust the pH of the mixture to between 5 and 6.[1][7]

-

Addition of Brominating Agent: Slowly add a solution of sodium hypobromite to the cyanuric acid suspension while maintaining the temperature and pH.

-

Reaction Monitoring: Monitor the reaction for completion.

-

Isolation and Purification: Filter the reaction mixture to collect the solid product. Wash the filter cake with cold water.[1][7]

-

Drying: Dry the purified product thoroughly.

Note: Specific quantitative data on yield and purity for this direct synthesis of DBI were not available in the searched literature, but this method provides a viable alternative pathway.

Comparative Data of Synthesis Methods

| Parameter | Method 1 (Elemental Bromine) | Method 2 (Sodium Hypobromite) |

| Starting Materials | Cyanuric acid, Lithium hydroxide, Bromine | Cyanuric acid, Sodium hypobromite |

| Reaction Conditions | 20 °C, followed by cooling for 24h | -10 °C to 15 °C, pH 5-6 |

| Yield | 88%[2] | Not explicitly reported |

| Purity | High, requires thorough drying[2] | Not explicitly reported |

| Safety Considerations | Requires handling of corrosive and toxic elemental bromine. | Avoids the use of elemental bromine, but hypobromite solutions can be unstable. |

Synthesis Pathway and Mechanism

The synthesis of this compound proceeds via an electrophilic substitution reaction on the nitrogen atoms of the cyanuric acid ring.

Synthesis Workflow

References

- 1. CN1666979A - Production process and use of chlorobromoisocyanuric acid - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. 二溴异氰尿酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 96 15114-43-9 [sigmaaldrich.com]

- 5. This compound | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 15114-43-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CN1277811C - Production process and use of chlorobromoisocyanuric acid - Google Patents [patents.google.com]

The Brominating Power of Dibromoisocyanuric Acid: A Technical Guide to its Mechanism of Action

For Immediate Release

[City, State] – [Date] – Dibromoisocyanuric acid (DBI), a potent and versatile brominating agent, is increasingly favored in synthetic chemistry for its high reactivity and selectivity. This technical guide provides an in-depth analysis of the mechanism of action of DBI in the bromination of aromatic compounds, alkenes, and ketones, targeting researchers, scientists, and drug development professionals. The document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to facilitate a comprehensive understanding of this powerful reagent.

Core Principles: The Electrophilic Nature of this compound

This compound (1,3-dibromo-1,3,5-triazinane-2,4,6-trione) is a white to slightly yellow crystalline solid valued for its role as an efficient source of electrophilic bromine.[1] The two bromine atoms are attached to nitrogen atoms within a triazine ring structure, which is highly electron-withdrawing. This polarization of the N-Br bond renders the bromine atoms electron-deficient and thus highly electrophilic, ready to be attacked by electron-rich substrates.[2]

DBI is particularly noted for its ability to brominate even strongly deactivated aromatic rings under mild conditions, a task that is often challenging with other common brominating agents like N-bromosuccinimide (NBS).[2][3] Its superior performance in these cases is attributed to its high brominating potential.[1]

Mechanism of Action in Aromatic Bromination

The bromination of aromatic compounds using DBI proceeds via an electrophilic aromatic substitution (SEAr) mechanism. This is a two-step process involving the initial attack of the aromatic ring on the electrophilic bromine species, followed by the restoration of aromaticity through deprotonation.

Activation of DBI: In the presence of a strong acid, such as concentrated sulfuric acid, DBI is protonated, which further enhances the electrophilicity of the bromine atoms, generating a highly reactive brominating agent, often depicted as a source of Br+.[4]

The SEAr Mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic bromine of the activated DBI. This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Re-aromatization: A weak base, such as the conjugate base of the acid catalyst or the isocyanurate byproduct, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated aromatic product.

Caption: General workflow for the acid-catalyzed electrophilic aromatic bromination using DBI.

Quantitative Performance of Brominating Agents

The choice of brominating agent is critical for optimizing reaction outcomes. The following tables provide a comparative summary of the performance of DBI against other common brominating agents for various substrates.

Table 1: Bromination of Deactivated Aromatic Compounds

| Substrate | Brominating Agent | Conditions | Time | Yield (%) | Reference |

| Nitrobenzene | DBI | conc. H₂SO₄, 20°C | 5 min | 88 | [2] |

| Nitrobenzene | NBS | BF₃·H₂O, 100°C | 6 h | 92 | [2] |

| 2,6-Dinitrotoluene | DBI | conc. H₂SO₄, rt | 1.5 h | 70 |

Table 2: Bromination of Activated Aromatic Compounds

| Substrate | Brominating Agent | Conditions | Major Product | Yield (%) | Reference |

| Anisole | DBI | conc. H₂SO₄ | p-Bromoanisole | ~88 | [5] |

| Anisole | NBS | Acetonitrile, rt | p-Bromoanisole | ~95 | [5] |

Table 3: Benzylic Bromination of Toluene

| Brominating Agent (equiv.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| DBDMH (0.5) | ZrCl₄ (10) | CH₂Cl₂ | 2 | 86 | [1] |

| NBS (1.0) | ZrCl₄ (10) | CH₂Cl₂ | 2 | 39 | [1] |

Detailed Experimental Protocols

Bromination of a Deactivated Aromatic Compound: 2,6-Dinitrotoluene

This protocol details the synthesis of 5-bromo-2-methyl-1,3-dinitrobenzene using DBI.

Materials:

-

2,6-Dinitrotoluene (500 mg, 2.75 mmol)

-

This compound (DBI) (433 mg, 1.51 mmol)

-

Concentrated Sulfuric Acid (3 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Iced water

-

Silica gel for column chromatography

-

Dichloromethane and hexane for chromatography

Procedure:

-

To a solution of 2,6-dinitrotoluene in concentrated sulfuric acid, add this compound.

-

Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

-

Pour the reaction mixture into iced water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Note: Both bromine atoms of DBI can be utilized for bromination.

Proposed Protocol for the Bromination of an Alkene: Cyclohexene

This protocol is adapted from standard procedures for alkene bromination and tailored for the use of DBI. The reaction is expected to proceed via a bromonium ion intermediate, leading to anti-addition of bromine.

Materials:

-

Cyclohexene

-

This compound (DBI)

-

Dichloromethane (or another inert solvent)

-

Saturated aqueous sodium thiosulfate solution

Procedure:

-

Dissolve cyclohexene in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of DBI in dichloromethane to the stirred cyclohexene solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted DBI.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 1,2-dibromocyclohexane. Further purification can be achieved by distillation or chromatography if necessary.

Proposed Protocol for the α-Bromination of a Ketone: Acetone

This protocol for the acid-catalyzed α-bromination of a ketone is adapted for DBI. The reaction proceeds through an enol intermediate.

Materials:

-

Acetone

-

This compound (DBI)

-

Glacial acetic acid (as solvent and catalyst)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Dissolve acetone in glacial acetic acid in a round-bottom flask.

-

Slowly add DBI to the stirred solution. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by GC or TLC).

-

Carefully pour the reaction mixture into an excess of cold saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and quench any remaining DBI.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield α-bromoacetone. Purification can be performed by distillation under reduced pressure.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the mechanistic pathways for the bromination of different substrate classes using DBI.

Electrophilic Aromatic Substitution Pathway

Caption: Mechanism of electrophilic aromatic bromination with DBI.

Alkene Bromination Pathway (via Bromonium Ion)

Caption: Mechanism of alkene bromination with DBI via a bromonium ion.

Ketone α-Bromination Pathway (Acid-Catalyzed)

Caption: Acid-catalyzed α-bromination of a ketone with DBI via an enol intermediate.

Radical Bromination: A Note on Reactivity

While N-bromosuccinimide (NBS) is well-known to participate in radical brominations, particularly at allylic and benzylic positions, especially in the presence of a radical initiator like AIBN, the literature does not provide significant evidence for the use of this compound in similar radical-mediated pathways.[4] The primary and most powerful application of DBI lies in its capacity as an electrophilic brominating agent. Therefore, for reactions requiring radical bromination, NBS remains the reagent of choice.

Conclusion

This compound is a highly effective and powerful brominating agent with a distinct advantage in the electrophilic bromination of a wide range of substrates, most notably deactivated aromatic compounds. Its mechanism of action is predominantly electrophilic, proceeding through key intermediates such as the sigma complex in aromatic substitutions, the bromonium ion in alkene additions, and the enol in ketone α-brominations. The provided experimental protocols and comparative data underscore the utility of DBI in modern organic synthesis and offer a valuable resource for researchers and drug development professionals seeking to leverage its potent brominating capabilities.

References

- 1. benchchem.com [benchchem.com]

- 2. One of the most powerful brominating agents,overview and reaction mechanisms of this compound (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Buy this compound | 15114-43-9 [smolecule.com]

- 5. benchchem.com [benchchem.com]

Understanding the reactivity of Dibromoisocyanuric acid with different functional groups.

An In-depth Technical Guide to the Reactivity of Dibromoisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DBI), a heterocyclic N-bromo compound, serves as a powerful and versatile reagent in modern organic synthesis. It is recognized for its potent brominating and oxidizing capabilities, often demonstrating superior reactivity compared to more common reagents like N-bromosuccinimide (NBS), particularly under mild conditions.[1] This guide provides a comprehensive overview of DBI's reactivity profile with a range of key functional groups encountered in pharmaceutical and chemical research. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its practical application in the laboratory.

Key Properties of this compound (DBI):

| Property | Value | Reference |

| Molecular Formula | C₃HBr₂N₃O₃ | [2] |

| Molecular Weight | 286.87 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 309 °C | [2] |

| Solubility | Soluble in dichloromethane and concentrated H₂SO₄; poor in common organic solvents | [1] |

| Storage | Must be stored in a cool, dark, dry, and refrigerated (2-8°C) environment to prevent degradation from moisture and light. | [1][2] |

Core Reactivity: Bromination and Oxidation

DBI's reactivity stems from the two N-Br bonds, where the bromine atoms are positively polarized. This makes them highly electrophilic, enabling them to react with electron-rich species.[1] DBI can act as a source of electrophilic bromine (Br⁺) for bromination reactions or function as an oxidant, accepting electrons from a substrate. Its versatility allows for a broad range of chemical transformations.[4][5]

References

- 1. One of the most powerful brominating agents,overview and reaction mechanisms of this compound (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 2. This compound | 15114-43-9 [chemicalbook.com]

- 3. 二溴异氰尿酸 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. Eastern Anatolian Journal of Science » Submission » The Synthesis and Applications of this compound (DBI) in Chemical Reactions [dergipark.org.tr]

- 5. The Synthesis and Applications of this compound (DBI) in Chemical Reactions [indexacademicdocs.org]

An In-depth Technical Guide to Dibromoisocyanuric Acid (CAS: 15114-43-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoisocyanuric acid (DBI), identified by CAS number 15114-43-9, is a stable, solid N-bromo compound. It serves as a powerful and versatile reagent in organic synthesis, primarily utilized for electrophilic bromination and oxidation reactions.[1][2] Its high reactivity, even towards deactivated aromatic systems, distinguishes it from other N-bromo reagents like N-bromosuccinimide (NBS).[3][4] Furthermore, as an N-halamine, DBI exhibits potent biocidal properties, making it a subject of interest for disinfection applications.[5][6] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, complete with detailed experimental protocols and mechanistic insights.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a 1,3,5-triazine-2,4,6-trione core with two bromine atoms covalently bonded to nitrogen atoms.

-

IUPAC Name: 1,3-dibromo-1,3,5-triazinane-2,4,6-trione[7]

-

Synonyms: DBI, 1,3-Dibromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, Dibromocyanuric acid[8]

-

Molecular Formula: C₃HBr₂N₃O₃[9]

-

SMILES: C1(=O)NC(=O)N(C(=O)N1Br)Br[7]

-

InChI Key: HHBCEKAWSILOOP-UHFFFAOYSA-N[9]

Physicochemical and Spectral Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 286.87 g/mol | [9] |

| Appearance | White to pale yellow powder/solid | [9] |

| Melting Point | 305-310 °C | [9] |

| Density (Predicted) | 2.789 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.23 ± 0.20 | [5] |

| Solubility | Soluble in DMSO, Methanol, dichloromethane, concentrated sulfuric acid. Poor solubility in common organic solvents. | [4][5] |

| Storage Conditions | Store at 2-8°C, protect from light and moisture. | [9] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public spectral databases. However, based on its structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: A single, broad peak for the N-H proton. The chemical shift would be highly dependent on the solvent and concentration. In a non-exchanging solvent like DMSO-d₆, this peak would likely appear downfield.

-

¹³C NMR: A single signal for the three equivalent carbonyl carbons (C=O) would be expected in the range of 150-170 ppm.

-

IR Spectroscopy: Characteristic absorption bands would include a broad N-H stretching vibration (~3200 cm⁻¹), strong C=O stretching vibrations (~1700-1750 cm⁻¹), and C-N stretching bands.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak, along with characteristic isotopic patterns for the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Fragmentation would likely involve the loss of bromine atoms and isocyanic acid (HNCO) fragments.

Synthesis

This compound can be synthesized through the bromination of isocyanuric acid. A general laboratory-scale preparation is described below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in chemical literature.[5][10]

Materials:

-

Isocyanuric acid

-

Lithium hydroxide (LiOH)

-

Bromine (Br₂)

-

Deionized water

-

Potassium hydroxide (KOH)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and LiOH (0.2 mol) in 1 L of water at 20 °C.

-

With vigorous stirring, slowly add Br₂ (0.4 mol) to the solution. Continue stirring until the bromine is fully dissolved.

-

Cool the reaction mixture slowly in a refrigerator for 24 hours to allow the product to crystallize.

-

Collect the precipitated product by filtration.

-

Wash the solid product with ice-cold bromine water.

-

Dry the product in vacuo, first over KOH, then over P₂O₅, to yield this compound (typical yield: 88%).

Applications in Organic Synthesis

This compound is a highly effective reagent for several key transformations in organic synthesis.

Electrophilic Bromination of Aromatic Compounds

DBI is particularly noted for its ability to brominate aromatic rings, including those deactivated by electron-withdrawing groups, under relatively mild conditions.[4] The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid, which protonates DBI to generate a highly electrophilic bromine species.[3]

The mechanism involves the activation of DBI by a strong acid, followed by the electrophilic attack of the aromatic ring on the activated bromine species to form a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

Caption: Electrophilic bromination mechanism using DBI.

The following is a practical example of the bromination of a deactivated aromatic ring using DBI.[3]

Materials:

-

2,6-Dinitrotoluene

-

This compound (DBI)

-

Concentrated sulfuric acid (conc. H₂SO₄)

-

Ethyl acetate

-

Hexane

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 2,6-dinitrotoluene (500 mg, 2.75 mmol) in 3 mL of conc. H₂SO₄ in a round-bottom flask.

-

Add this compound (433 mg, 1.51 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.

-

Pour the reaction mixture into iced water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a dichloromethane/hexane gradient (0:100 to 20:80) to yield 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (yield: 70%).

Caption: Experimental workflow for the bromination of 2,6-dinitrotoluene.

Oxidation of Alcohols

N-bromo compounds, including DBI, are effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. These reactions often proceed under mild, metal-free conditions.

The oxidation of alcohols by N-bromo reagents is believed to proceed through a cyclic mechanism involving a rate-determining hydride abstraction from the alpha-carbon of the alcohol.[1][3]

The following is a generalized procedure for the oxidation of a secondary alcohol to a ketone using an N-bromo reagent, which can be adapted for use with DBI.[11][12]

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

This compound (DBI)

-

Acetonitrile (or other suitable aprotic solvent)

-

Sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

-

Suitable organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Dissolve the secondary alcohol (1 mmol) in acetonitrile (2-3 mL).

-

Add this compound (1 mmol) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be further purified by distillation or chromatography if necessary.

Application as a Biocidal Agent

This compound belongs to the class of N-halamine compounds, which are known for their potent antimicrobial properties.[13] The biocidal activity stems from the oxidative halogen (bromine) which can be transferred to microbial cells, leading to their inactivation.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of N-halamines like DBI involves the transfer of an oxidative halogen (Br⁺) to biological macromolecules in microorganisms, such as proteins and enzymes, particularly those containing thiol groups.[2][14] This leads to the disruption of essential cellular functions and ultimately, cell death. The process can occur through direct contact between the N-halamine and the microorganism.

Caption: General mechanism of antimicrobial action for N-halamines.

Application in Water Disinfection

Bromine-containing compounds are effective disinfectants for water treatment.[6] They hydrolyze in water to form hypobromous acid (HOBr), a potent biocide.[15] The effectiveness of bromine-based disinfectants is often less pH-sensitive compared to chlorine-based ones.[15]

Procedure:

-

Preparation of a Stock Solution: Prepare a stock solution of this compound in a suitable solvent or directly as an aqueous suspension.

-

Dosing: Add a measured amount of the DBI stock solution to the water to be treated to achieve the desired concentration of available bromine.

-

Contact Time: Allow for a sufficient contact time for the disinfectant to inactivate microorganisms. This can range from minutes to hours depending on the concentration, pH, temperature, and microbial load.

-

Monitoring: Measure the residual bromine level to ensure effective disinfection has been achieved and is maintained.

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H272 (May intensify fire; oxidizer), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[9]

-

Precautionary Statements: P210 (Keep away from heat), P220 (Keep/Store away from clothing/combustible materials), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound (CAS: 15114-43-9) is a highly effective and versatile reagent with significant applications in organic synthesis and potentially in disinfection. Its ability to act as a potent brominating agent for a wide range of substrates, including deactivated aromatics, and as a metal-free oxidizing agent for alcohols, makes it a valuable tool for chemists. Its biocidal properties as an N-halamine also present opportunities for the development of new antimicrobial materials and disinfection strategies. Proper understanding of its properties, reaction mechanisms, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. cdn.who.int [cdn.who.int]

- 7. savemyexams.com [savemyexams.com]

- 8. scbt.com [scbt.com]

- 9. 二溴异氰尿酸 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. This compound | 15114-43-9 [chemicalbook.com]

- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. oxidation reaction mechanism by reagent n-bromosuccinimide,hydrogen peroxide reaction and mechanism | PPTX [slideshare.net]

- 15. iccontrols.com [iccontrols.com]

Dibromoisocyanuric Acid: A Technical Guide to Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution at a given temperature and pressure. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Dibromoisocyanuric acid, a polar heterocyclic compound, is anticipated to have greater solubility in polar solvents. However, factors such as hydrogen bonding, molecular size, and crystal lattice energy also play a significant role in its dissolution.

Qualitative Solubility of this compound

Based on available literature and chemical supplier information, the solubility of this compound can be qualitatively summarized as follows:

-

Soluble in:

-

Poorly soluble in:

-

Common organic solvents in general[1]

-

This qualitative assessment suggests that highly polar and reactive solvents are most effective at dissolving this compound.

Quantitative Solubility Data

Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound in common organic solvents remains largely unpublished. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Dichloromethane | e.g., 25 | - | - |

| e.g., Acetonitrile | e.g., 25 | - | - |

| e.g., Dimethylformamide (DMF) | e.g., 25 | - | - |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | - | - |

| e.g., Methanol | e.g., 25 | - | - |

| e.g., Acetone | e.g., 25 | - | - |

| e.g., Ethyl Acetate | e.g., 25 | - | - |

| e.g., Tetrahydrofuran (THF) | e.g., 25 | - | - |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in an organic solvent using the gravimetric method. This method is robust and relies on the accurate measurement of mass.

1. Safety Precautions:

-

This compound is a strong oxidizing agent and can cause severe skin burns and eye damage.[3][4] It is also harmful if swallowed.[3]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Avoid inhalation of dust.[5]

-

Keep away from combustible materials, acids, and bases.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

2. Materials and Equipment:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

3. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Accurately weigh the evaporation dish containing the filtered solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a suitable temperature (below the decomposition temperature of this compound) can be used.

-

Ensure all the solvent has been removed.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, place the evaporation dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound.

-

The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

-

The solubility can then be calculated in g/100 mL or mol/L.

-

4. Alternative Analytical Methods:

For some solvents, other analytical techniques may be more suitable for determining the concentration of this compound in the saturated solution:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate concentration measurements. A known volume of the filtered saturated solution would be appropriately diluted and injected into the HPLC system.

-

UV-Visible Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region, a calibration curve can be created to determine the concentration of the saturated solution.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the solubility of this compound using the gravimetric method.

References

- 1. One of the most powerful brominating agents,overview and reaction mechanisms of this compound (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 2. 15114-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 二溴异氰尿酸 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 15114-43-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Safety precautions and handling guidelines for Dibromoisocyanuric acid.

An In-depth Technical Guide to the Safe Handling of Dibromoisocyanuric Acid

Chemical and Physical Properties

This compound (DBI) is a powerful brominating agent utilized in various chemical syntheses.[1] It is recognized for its ability to brominate even deactivated aromatic rings under mild conditions.[1] Physically, it appears as a light yellow to white or off-white to pale yellow solid or powder.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 15114-43-9 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₃HBr₂N₃O₃ | [2][3][5][6][7] |

| Molecular Weight | 286.87 g/mol | [2][5][6][7] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Melting Point | 305-310 °C | [6] |

| Storage Temperature | 2-8°C (Refrigerated) | [3][6] |

| Solubility | Soluble in dichloromethane and concentrated sulfuric acid. Poorly soluble in common organic solvents. |[1][3] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance and is a strong oxidizer.[4][5] It poses significant risks upon exposure, including severe skin burns, serious eye damage, and harm if swallowed.[4][5] Contact with acids will liberate toxic gas.[4][9] Furthermore, it is very toxic to aquatic life with long-lasting effects.[4][9]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Oxidizing Solids | Category 2 / 3 | H272: May intensify fire; oxidizer |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

Toxicological Summary:

-

Ingestion: Harmful if swallowed.[4][5] Ingestion can cause chemical burns in the mouth and gastrointestinal tract, potentially leading to severe gastroenteritis.[4] Animal studies suggest ingestion of less than 150 grams could be fatal or cause serious health damage.[4]

-

Inhalation: Inhalation of dust or fumes can cause respiratory irritation and potential lung damage.[4] Exposure to bromine, which can be released, may lead to coughing, respiratory difficulties, vertigo, and headache.[4] Inhalation of vapors may also cause lung edema, with symptoms potentially delayed for several hours.[4]

-

Skin Contact: Direct contact causes severe chemical burns.[4] While systemic effects from skin contact are not thought to be the primary hazard, the material can cause health damage if it enters the body through wounds or abrasions.[4]

-

Eye Contact: Causes severe eye damage and chemical burns.[4] Vapors, mists, or direct contact can be extremely irritating, with bromine vapor causing tearing, inflammation, and painful burns.[4]

Handling and Storage

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling Procedures:

-

Avoid all personal contact and inhalation of dust, mists, or vapors.[4]

-

Use in a well-ventilated area, preferably with local exhaust ventilation.[4][9]

-

Do not perform activities such as cutting, drilling, grinding, or welding on or near containers, as residual dust may form explosive mixtures with air.[4]

-

Keep away from heat, sparks, open flames, and combustible materials.[9]

-

Take precautions to avoid mixing with incompatible materials.[9]

Storage Requirements:

-

Store in a refrigerated (2-8°C), cool, dry, and well-ventilated area.[2][6]

-

Protect from light and moisture to prevent decomposition.[1][2]

-

Store away from incompatible substances such as clothing, combustible materials, reducing agents, acids, ammonia, bases, and organic solvents.[4][9]

-

Keep containers tightly closed and properly labeled.[9]

-

For larger quantities, store in piles no higher than 1 meter (or 3 meters if automatic fire extinguishers are present) and maintain a minimum distance of 2-3 meters between piles and 1 meter from walls.[4]

Caption: Chemical incompatibility and storage guidelines for this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles and a full face shield.[4]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as PVC.[4] Do NOT use cotton or leather gloves.[4] For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[4] For brief contact, class 3 or higher (>60 minutes) is suitable.[4]

-

Clothing: Wear overalls and a PVC apron.[4] For large-scale use, wear tight-weave, non-static clothing and non-sparking safety footwear.[4]

-

-

Respiratory Protection: Where dust is generated and ventilation is inadequate, use a respirator with a Type AB-P filter of sufficient capacity.[4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek urgent medical attention following any exposure.

-

Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[4] Ensure complete irrigation by keeping eyelids open and away from the eye.[4] Immediately call a poison center or doctor.

-

Skin Contact: Immediately flush the body with large amounts of water, using a safety shower if available.[4] Quickly remove all contaminated clothing and footwear.[4] Continue flushing with water.

-

Inhalation: Remove the person from the contaminated area to fresh air.[4] Lay the patient down and keep them warm and rested.[4] If breathing has stopped, provide artificial respiration.[10][11] Immediately call a poison center or doctor.

-

Ingestion: If the person is conscious, have them rinse their mouth with water. Encourage them to drink plenty of water.[12] Do NOT induce vomiting.[4][11][12] Urgent hospital treatment is necessary.[4]

Caption: Emergency first aid workflow for this compound exposure.

Fire Fighting Measures

This compound is an oxidizer and may intensify fire. It can be violently or explosively reactive.[4]

-

Extinguishing Media: For small fires, use flooding quantities of water.[4] Do NOT use dry chemical, CO₂, or foam extinguishers.[4]

-

Fire Fighting Procedures: Alert emergency responders immediately.[4] Wear full body protective clothing and a self-contained breathing apparatus (SCBA). If a large container is involved in a fire, consider evacuating the area by 500 meters in all directions.[4]

-

Hazardous Combustion Products: Combustion may produce toxic and irritating gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and nitrogen oxides.[4]

Accidental Release Measures

Immediate action is required to control and clean up spills to prevent environmental contamination and personnel exposure.

-

Minor Spills:

-

Major Spills:

Caption: Logical workflow for responding to an accidental spill of this compound.

Experimental Protocols

This compound is a highly effective brominating agent.[1] Below is a representative protocol for its use in the bromination of an aromatic compound.

Example Protocol: Bromination of 2,6-Dinitrotoluene

-

Objective: To synthesize 5-bromo-2-methyl-1,3-dinitrobenzene.

-

Materials:

-

2,6-Dinitrotoluene (500 mg, 2.75 mmol)

-

This compound (433 mg, 1.51 mmol)

-

Concentrated Sulfuric Acid (3 mL)

-

Iced water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 2,6-dinitrotoluene (500 mg) in concentrated sulfuric acid (3 mL).

-

To this solution, add this compound (433 mg).

-

Stir the reaction mixture at room temperature for 1.5 hours. The reaction should be monitored (e.g., by UPLC).

-

After the reaction is complete, carefully pour the solution into iced water to quench the reaction.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient) to yield the final product.

-

Disposal Considerations

Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations. Waste material should be sent to an approved waste disposal plant. Do not allow the material to enter sewers or water supplies.[9]

References

- 1. One of the most powerful brominating agents,overview and reaction mechanisms of this compound (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]

- 2. This compound | 15114-43-9 [chemicalbook.com]

- 3. 15114-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | C3HBr2N3O3 | CID 192912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 96 15114-43-9 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. First aid [norfalco.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Dibromoisocyanuric Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data regarding the thermal decomposition of Dibromoisocyanuric acid (DBI). Consequently, this guide provides a framework based on the known properties of analogous compounds and standard analytical methodologies. The decomposition pathway and quantitative data presented are hypothetical and intended for illustrative purposes to guide future research.

Introduction

This compound (C₃HBr₂N₃O₃) is a heterocyclic organic compound belonging to the family of N-halo compounds. It serves as a potent brominating and oxidizing agent in a variety of organic syntheses. As with many N-halo reagents, the thermal stability of DBI is a critical parameter influencing its storage, handling, and safe application in laboratory and industrial settings. Understanding its decomposition behavior is paramount to mitigating risks associated with exothermic reactions and the release of hazardous substances.

This technical guide consolidates the available information on the stability of DBI and related compounds, presents standardized experimental protocols for its thermal analysis, and proposes a hypothetical decomposition pathway to serve as a basis for further investigation.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃HBr₂N₃O₃ | [1] |

| Molecular Weight | 286.87 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 305-310 °C | [1][2] |

| Boiling Point | Decomposes | [3] |

| Storage Temperature | 2-8 °C | [1][2] |

The notation that this compound decomposes at its boiling point indicates its thermal lability. Furthermore, its recommended storage under refrigeration suggests that it may be unstable at ambient temperatures over extended periods.[1][2]

Insights can be drawn from analogous compounds:

-

Trichloroisocyanuric acid (TCCA): This structurally similar compound is known to decompose at approximately 225 °C.[4] Its decomposition is exothermic and can be self-sustaining, producing toxic gases such as chlorine, hydrogen chloride, and nitrogen trichloride.[5]

-

N-Bromosuccinimide (NBS): A widely used N-bromo reagent, NBS can decompose violently upon rapid heating.[6] Studies have shown that its incompatibility with certain solvents can lead to autocatalytic decomposition, highlighting the sensitivity of the N-Br bond.[7][8]

Based on these analogs, it is reasonable to hypothesize that this compound is also an energetic material that will undergo exothermic decomposition upon heating, likely initiated by the homolytic cleavage of the N-Br bonds.

Experimental Protocols for Thermal Analysis

To elucidate the thermal stability and decomposition kinetics of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss of this compound as a function of temperature, identifying the onset and various stages of its decomposition.

Experimental Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is to be used.

-

Sample Preparation: An accurately weighed sample of this compound (5-10 mg) is placed into an inert sample pan (e.g., alumina).[9]

-

Atmosphere: The experiment should be conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a rate of 20-50 mL/min to prevent oxidative side reactions.[10]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate.[11] A series of experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) is recommended for kinetic analysis.

-

Data Analysis: The resulting data of mass versus temperature is plotted. The onset temperature of decomposition is determined from the initial mass loss. The derivative of the mass loss curve (DTG) is used to identify the temperatures of maximum decomposition rates for each stage.[11]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, allowing for the determination of melting point, decomposition temperature, and the enthalpy of these transitions.

Experimental Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is to be used.

-

Sample Preparation: An accurately weighed sample of this compound (2-5 mg) is placed in a hermetically sealed aluminum pan to contain any evolved gases during the initial stages of decomposition.[10] An empty, hermetically sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample and reference are heated from ambient temperature through the melting and decomposition regions at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The heat flow is plotted against temperature. Endothermic events, such as melting, will appear as peaks in one direction, while exothermic events, such as decomposition, will appear as peaks in the opposite direction. The onset temperatures and peak maxima are determined, and the area under the peaks is integrated to calculate the enthalpy of the transitions (ΔH).[2]

Hypothetical Thermal Decomposition Pathway

The thermal decomposition of this compound is likely a complex process involving multiple steps. A plausible initiation step is the homolytic cleavage of the nitrogen-bromine bond, which is generally the weakest bond in N-bromo compounds. This would generate bromine radicals and an isocyanurate radical.

Caption: A hypothetical reaction scheme for the thermal decomposition of this compound.

This initial radical formation would likely trigger a cascade of further decomposition reactions, including fragmentation of the isocyanurate ring to produce gaseous products such as nitrogen (N₂), carbon dioxide (CO₂), and molecular bromine (Br₂), with the potential for a solid residue of more stable compounds like cyanuric acid under certain conditions.

Hypothetical Data Presentation

The data obtained from the experimental protocols described above should be tabulated for clarity and comparative analysis.

Table 2: Hypothetical Thermal Decomposition Data for this compound

| Parameter | Method | Hypothetical Value |

| Onset of Decomposition (Tonset) | TGA | 195 °C |

| Temperature of Max. Decomposition Rate (Tpeak) | TGA (DTG) | 220 °C |

| Total Mass Loss (at 600 °C) | TGA | 92% |

| Melting Point (Tm) | DSC | 308 °C (with decomposition) |

| Enthalpy of Decomposition (ΔHdecomp) | DSC | -1200 J/g (exothermic) |

Conclusion and Future Work

This compound is a thermally sensitive compound that requires careful handling. While specific decomposition data is lacking in the current literature, a systematic study employing TGA and DSC, as outlined in this guide, would provide the necessary quantitative data on its thermal stability and decomposition kinetics. This information is essential for developing safe operating procedures, establishing appropriate storage conditions, and predicting potential incompatibilities. Future work should also focus on identifying the evolved gases during decomposition using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to validate the proposed decomposition pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. web.williams.edu [web.williams.edu]

- 3. Trichloroisocyanuric acid - Wikipedia [en.wikipedia.org]

- 4. Trichloroisocyanuric Acid | C3Cl3N3O3 | CID 6909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. redox.com [redox.com]

- 6. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epfl.ch [epfl.ch]

- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 11. m.youtube.com [m.youtube.com]

Dibromoisocyanuric Acid: A Comprehensive Technical Guide to its Discovery, History, and Application as a Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromoisocyanuric acid (DBI), a heterocyclic compound, has emerged as a powerful and versatile reagent in organic synthesis. This technical guide provides an in-depth exploration of its discovery, historical development, and its extensive applications as a brominating and oxidizing agent. Detailed experimental protocols for key reactions, a comprehensive summary of its physical and chemical properties, and a comparative analysis with other N-bromo reagents are presented. The guide also features visualizations of reaction mechanisms and experimental workflows to provide a clear and concise understanding of its utility in modern organic chemistry.

Introduction: The Rise of a Powerful Brominating Agent

The quest for efficient and selective methods for the introduction of bromine atoms into organic molecules is a cornerstone of synthetic chemistry. Brominated compounds are pivotal intermediates in the pharmaceutical, agrochemical, and materials science industries. While elemental bromine and N-bromosuccinimide (NBS) have been long-standing reagents of choice, the need for more potent and versatile alternatives, particularly for the bromination of deactivated substrates, led to the investigation of other N-bromo compounds.

This compound (DBI), a white to slightly yellow crystalline powder, has distinguished itself as a superior brominating agent, exhibiting exceptional reactivity, often under mild conditions.[1] Its ability to effectively brominate electron-deficient aromatic rings, a task that is challenging for many other reagents, has solidified its importance in the synthetic chemist's toolkit.[1][2] This guide delves into the origins of DBI, tracing its development from the foundational chemistry of cyanuric acid to its current status as a commercially available and widely used reagent.

Discovery and History

The history of this compound is intrinsically linked to the study of cyanuric acid and its derivatives. Cyanuric acid, a triazine derivative, has been known for over two centuries, with its derivatives gaining significant commercial interest in the mid-20th century, primarily for their use as disinfectants and bleaching agents.[3]

While the exact first synthesis of this compound is not definitively documented in the readily available literature, its emergence as a significant reagent in organic synthesis is more clearly traceable. The pioneering work of W. Gottardi in the late 1960s, particularly his 1968 publication in Monatshefte für Chemie, is a key milestone that highlighted the utility of DBI as a powerful brominating agent.[4] This research laid the groundwork for its subsequent exploration and adoption by the wider chemical community.

The development of DBI was part of a broader effort to expand the arsenal of N-halo compounds available for organic synthesis. These reagents offered advantages over elemental halogens in terms of handling, safety, and, in many cases, selectivity. The unique reactivity profile of DBI, particularly its efficacy in brominating deactivated aromatic systems, set it apart from its contemporaries like NBS.[1]

Physicochemical Properties and Data

A comprehensive understanding of a reagent's physical and chemical properties is crucial for its safe and effective use in the laboratory. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₃HBr₂N₃O₃ | [5] |

| Molecular Weight | 286.87 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 305-310 °C | |

| Solubility | Soluble in dichloromethane and concentrated sulfuric acid. Poorly soluble in common organic solvents. | [1] |

| Storage | Should be stored in a cool, dark, and dry place to prevent degradation from moisture and light.[1] |

Synthesis of this compound

This compound is readily prepared from cyanuric acid. The synthesis involves the reaction of isocyanuric acid with bromine in an alkaline aqueous solution.[1]

General Experimental Protocol for Synthesis

The following protocol is a representative method for the laboratory-scale synthesis of this compound:

Materials:

-

Isocyanuric acid

-

Lithium hydroxide (LiOH)

-

Bromine (Br₂)

-

Water (H₂O)

-

Potassium hydroxide (KOH)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a suitable reaction vessel, dissolve isocyanuric acid (0.1 mol) and lithium hydroxide (0.2 mol) in water (1 L) at 20 °C.

-

To this solution, add bromine (0.4 mol) with vigorous stirring to facilitate its dissolution.

-

After the bromine has dissolved, cool the mixture slowly in a refrigerator for 24 hours.

-

Collect the resulting crystalline product by filtration.

-

Wash the collected solid with ice-cold bromine water.

-

Dry the product in vacuo, first over potassium hydroxide (KOH) and then over phosphorus pentoxide (P₂O₅).

This procedure typically yields this compound in high purity (around 88% yield).[4]

Applications in Organic Synthesis

This compound is a versatile reagent with applications in both bromination and oxidation reactions. Its most notable use is in the electrophilic bromination of aromatic compounds, particularly those that are deactivated towards electrophilic substitution.

Bromination of Aromatic Compounds

DBI excels in the bromination of aromatic rings that possess electron-withdrawing groups, which typically render them unreactive towards common brominating agents like NBS under mild conditions.[1]

The powerful electrophilic nature of the bromine species generated from DBI in the presence of a strong acid, such as concentrated sulfuric acid, allows for the efficient bromination of deactivated substrates.

Table 1: Bromination of Deactivated Aromatic Compounds with DBI

| Substrate | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Nitrobenzene | conc. H₂SO₄, 20 °C, 5 min | 3-Bromonitrobenzene | 88 | [1] |

| 2,6-Dinitrotoluene | conc. H₂SO₄, rt, 1.5 h | 5-Bromo-2-methyl-1,3-dinitrobenzene | 70 | [2] |

Comparison with N-Bromosuccinimide (NBS):

A direct comparison with NBS highlights the superior reactivity of DBI for deactivated systems. For instance, the bromination of nitrobenzene with NBS requires harsh conditions (100 °C for 6 hours in the presence of boron trifluoride monohydrate) to achieve a 92% yield, whereas DBI achieves an 88% yield at 20 °C in just 5 minutes.[1]

While particularly valuable for deactivated rings, DBI is also an effective reagent for the bromination of activated aromatic compounds such as phenols and anilines. The high reactivity of these substrates often leads to polybromination.

Table 2: Bromination of Activated Aromatic Compounds

| Substrate | Reagent | Reaction Conditions | Product | Yield (%) | Reference(s) |

| Phenol | Bromine water | Room temperature | 2,4,6-Tribromophenol | High | [6] |

| Aniline | Bromine water | Room temperature | 2,4,6-Tribromoaniline | High | [7] |

Note: While specific yields for DBI with these activated substrates were not found in the immediate search results, its high reactivity suggests it would also lead to polybrominated products under similar conditions.

Oxidation Reactions

The N-Br bonds in this compound can also generate reactive bromine species that act as oxidizing agents for various functional groups, including alcohols and sulfides.[4]

Reaction Mechanisms

The utility of this compound as a brominating agent, especially for deactivated aromatic rings, is attributed to the generation of a highly electrophilic bromine species in acidic media.

Electrophilic Aromatic Bromination

In the presence of a strong acid like concentrated sulfuric acid, DBI is protonated, which enhances the electrophilicity of the bromine atoms. This protonated species can then act as a source of a bromonium ion (Br⁺) or a related electrophilic bromine equivalent. The aromatic substrate then attacks this electrophile in a classic electrophilic aromatic substitution mechanism.

Experimental Protocols

The following are detailed experimental protocols for representative bromination reactions using this compound.

Bromination of 2,6-Dinitrotoluene

This protocol describes the bromination of a deactivated aromatic ring.[2]

Materials:

-

2,6-Dinitrotoluene

-

This compound (DBI)

-

Concentrated sulfuric acid (conc. H₂SO₄)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane

-

Hexane

Procedure:

-

To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add this compound (433 mg, 1.51 mmol).

-

Stir the reaction mixture at room temperature for 1.5 hours. The reaction progress can be monitored by UPLC.

-

Pour the reaction mixture into ice water.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: dichloromethane/hexane gradient from 0:100 to 20:80) to afford 5-bromo-2-methyl-1,3-dinitrobenzene as a white solid (501 mg, 70% yield).

Conclusion